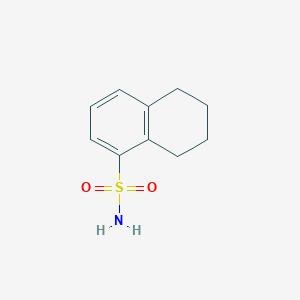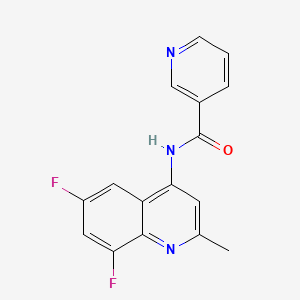![molecular formula C14H11ClFNO B2422902 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol CAS No. 1224019-00-4](/img/structure/B2422902.png)
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol is a chemical compound known for its diverse applications in scientific research. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by its molecular formula C14H11ClFNO and a molecular weight of 263.7 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 4-fluoro-3-methylaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is stirred and heated, allowing the formation of the Schiff base through the elimination of water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction typically results in the formation of amines .
Aplicaciones Científicas De Investigación
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antibacterial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the synthesis of various organic compounds and materials
Mecanismo De Acción
The mechanism of action of 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and proteins within the bacterial cells, interfering with their normal function and ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
- 2-chloro-4-fluorophenol
- 4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
Uniqueness
4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-chloro-2-[(4-fluoro-3-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADGOOJVZJKKBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Chloro-3-fluorophenyl)methyl]piperazine](/img/structure/B2422820.png)

![4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2422824.png)
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methylbenzamide;hydrochloride](/img/structure/B2422826.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2422827.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2422829.png)
![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid](/img/structure/B2422831.png)


![1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2422836.png)
![(2Z)-2-[(2-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2422838.png)
![ethyl 4-[2-(naphthalen-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2422840.png)


